![molecular formula C12H14N2O B13062736 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Preparation Methods
The synthesis of 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: These compounds have a similar imidazole ring but lack the fused pyridine ring, resulting in different reactivity and applications.
Pyridine derivatives: These compounds contain a pyridine ring but do not have the fused imidazole ring, leading to distinct chemical behaviors and uses.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts specific electronic and steric properties that are advantageous in various scientific and industrial applications .
Biological Activity
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O
- CAS Number : 898386-31-7
This compound features a methyl group at the 7-position and a propan-2-yl group at the 2-position of the imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.
Biological Activities
Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | <10 | Staphylococcus aureus |
Another Derivative | <5 | Escherichia coli |
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : It can modulate key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridines is essential for optimizing their biological activity. Modifications at various positions on the imidazo ring significantly influence their potency and selectivity.
Table 2: Structure-Activity Relationships of Imidazo[1,2-a]pyridines
Position | Substituent | Effect on Activity |
---|---|---|
7 | Methyl | Increased potency against cancer cells |
3 | Aldehyde | Enhanced antimicrobial activity |
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-5-4-9(3)6-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
GZJBLUNZOGGOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C(C)C |
Origin of Product |
United States |
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